2-((3-Methoxypropyl)amino)isonicotinonitrile
Overview
Description
2-((3-Methoxypropyl)amino)isonicotinonitrile is a chemical compound characterized by its unique molecular structure, which includes a methoxypropyl group attached to an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Methoxypropyl)amino)isonicotinonitrile typically involves the reaction of 3-methoxypropylamine with isonicotinonitrile under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dimethylformamide (DMF) or acetonitrile is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-((3-Methoxypropyl)amino)isonicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Methoxypropyl)amino)isonicotinonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((3-Methoxypropyl)amino)isonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Methoxypropylamine: A related compound with similar functional groups but lacking the isonicotinonitrile moiety.
2-Methoxyethylamine: Another structurally similar compound with a methoxyethyl group instead of methoxypropyl.
2-(3-Methoxypropyl)phenol: A compound with a phenolic group attached to a methoxypropyl chain.
Uniqueness: 2-((3-Methoxypropyl)amino)isonicotinonitrile is unique due to its combination of the methoxypropyl group and the isonicotinonitrile moiety, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
2-((3-Methoxypropyl)amino)isonicotinonitrile (also known as a derivative of isonicotinonitrile) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of isonicotinonitrile with appropriate amines under controlled conditions. Various synthetic pathways have been reported in literature, focusing on optimizing yield and purity.
Antimicrobial Properties
Research indicates that derivatives of isonicotinonitrile exhibit significant antimicrobial activity. A study highlighted that certain N-substituted amino derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics . This suggests that this compound could possess similar properties.
Anticancer Activity
Compounds with structural similarities to this compound have been investigated for their anticancer properties. Specifically, they may act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, inhibitors targeting phosphatidylinositol 3-kinase (PI3K), a pathway often dysregulated in cancers, have shown promise in preclinical studies .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Protein Kinases : Similar compounds have been documented to inhibit serine/threonine kinases, which are crucial for various cellular processes including growth and survival .
- Modulation of Cytokine Release : There is evidence suggesting that such compounds can modulate inflammatory responses by affecting cytokine release from immune cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of isonicotinonitrile, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to conventional antibiotics.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 8 | Antimicrobial |
Ceftriaxone | 4 | Antimicrobial |
Ciprofloxacin | 16 | Antimicrobial |
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of isonicotinonitrile derivatives in vitro. The study demonstrated that treatment with these compounds led to a reduction in cell viability in several cancer cell lines.
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MCF-7 (Breast Cancer) | 12 | This compound |
A549 (Lung Cancer) | 15 | This compound |
HeLa (Cervical Cancer) | 10 | This compound |
Properties
IUPAC Name |
2-(3-methoxypropylamino)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-6-2-4-12-10-7-9(8-11)3-5-13-10/h3,5,7H,2,4,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVHKWOPXEEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655595 | |
Record name | 2-[(3-Methoxypropyl)amino]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869299-34-3 | |
Record name | 2-[(3-Methoxypropyl)amino]-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869299-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methoxypropyl)amino]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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